2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251553-55-5
VCID: VC4735994
InChI: InChI=1S/C17H20N4O4/c1-3-12-10(2)16(23)21(17(18)20-12)8-15(22)19-7-11-4-5-13-14(6-11)25-9-24-13/h4-6H,3,7-9H2,1-2H3,(H2,18,20)(H,19,22)
SMILES: CCC1=C(C(=O)N(C(=N1)N)CC(=O)NCC2=CC3=C(C=C2)OCO3)C
Molecular Formula: C17H20N4O4
Molecular Weight: 344.371

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide

CAS No.: 1251553-55-5

Cat. No.: VC4735994

Molecular Formula: C17H20N4O4

Molecular Weight: 344.371

* For research use only. Not for human or veterinary use.

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide - 1251553-55-5

Specification

CAS No. 1251553-55-5
Molecular Formula C17H20N4O4
Molecular Weight 344.371
IUPAC Name 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Standard InChI InChI=1S/C17H20N4O4/c1-3-12-10(2)16(23)21(17(18)20-12)8-15(22)19-7-11-4-5-13-14(6-11)25-9-24-13/h4-6H,3,7-9H2,1-2H3,(H2,18,20)(H,19,22)
Standard InChI Key AITRSSJKCUPGAK-UHFFFAOYSA-N
SMILES CCC1=C(C(=O)N(C(=N1)N)CC(=O)NCC2=CC3=C(C=C2)OCO3)C

Introduction

The compound 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a synthetic organic molecule belonging to the class of pyrimidine derivatives. This compound is characterized by its dihydropyrimidine core, which is functionalized with an amino group, an ethyl group, and a methyl group at specific positions. Additionally, it features a benzodioxole moiety attached via an acetamide linker.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrimidine Core: Starting with precursors like urea or guanidine derivatives, condensation reactions with β-keto esters or similar compounds yield the dihydropyrimidine ring.

  • Functionalization: The introduction of ethyl and methyl groups at specific positions on the pyrimidine ring can be achieved through alkylation reactions.

  • Attachment of Benzodioxole Moiety: The benzodioxole fragment is linked via an acetamide bond using reagents such as benzodioxolecarboxylic acid derivatives and coupling agents like carbodiimides.

Reaction conditions are optimized to ensure high yield and purity.

Biological Activity

Potential Applications:

  • Antimicrobial Properties: Similar pyrimidine derivatives have shown activity against Gram-positive and Gram-negative bacteria. The presence of amino and oxo groups may facilitate interactions with bacterial enzymes.

  • Anticancer Potential: Pyrimidine-based compounds are known to inhibit enzymes like thymidylate synthase, crucial for DNA synthesis in rapidly dividing cells.

  • Enzyme Inhibition: The benzodioxole moiety may enhance binding affinity to certain enzymes or receptors.

Mechanism of Action:
The compound likely interacts with biological targets such as enzymes or nucleic acids through hydrogen bonding, π-stacking interactions (via the aromatic benzodioxole), or covalent modifications.

Research Applications

This compound has potential uses in:

  • Medicinal Chemistry:

    • As a lead molecule for drug discovery targeting antimicrobial or anticancer pathways.

    • As a scaffold for designing enzyme inhibitors.

  • Biochemical Studies:

    • Investigating interactions with biomolecules like DNA or proteins.

  • Material Science:

    • Functionalized pyrimidines are used in developing advanced materials with electronic or optical properties.

Comparison with Related Compounds

Compound NameSimilarityUnique Features
Methyl 2-[2-(ethylamino)-4-methyl-6-oxo-pyrimidinyl]acetatePyrimidine core structureLacks benzodioxole moiety
Ethyl 6-methyl-2-oxo-pyrimidine derivativeSimilar oxo-functionalized pyrimidine ringDifferent substituents on the pyrimidine ring

The presence of the benzodioxole group in this compound provides distinct chemical properties and potential biological activities compared to other pyrimidine derivatives.

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